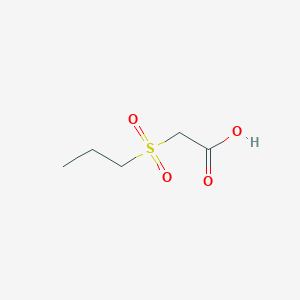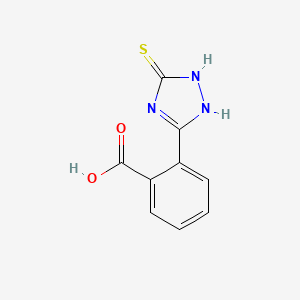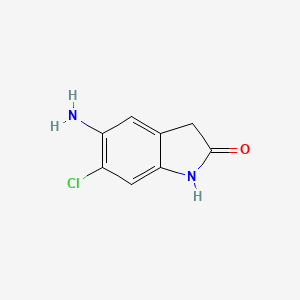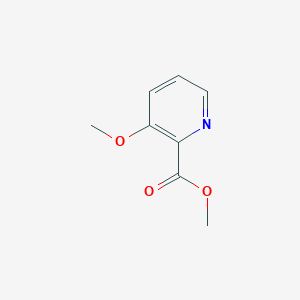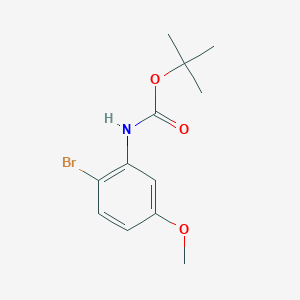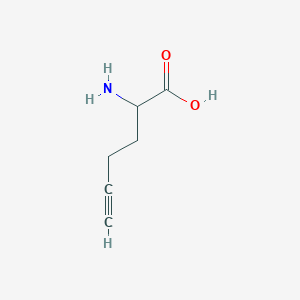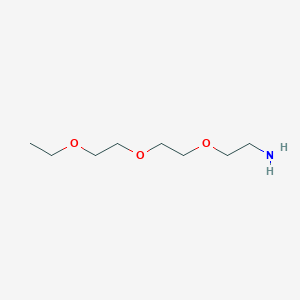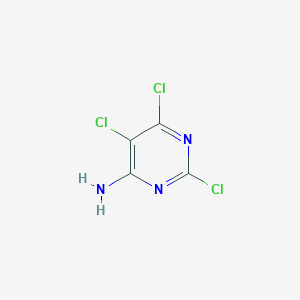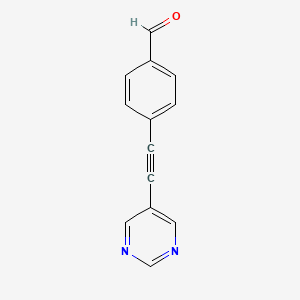
4-(Pyrimidin-5-ylethynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrimidin-5-ylethynyl)benzaldehyde (4-PEB) is an organic compound with a wide range of applications in the fields of medicinal chemistry and materials science. It has been studied extensively for its potential use in drug discovery, as a reagent in organic synthesis, and as a precursor for the production of other compounds. 4-PEB is a versatile molecule, with a unique structure that allows it to interact with various types of molecules and be used as a building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives :4-(Pyrimidin-5-ylethynyl)benzaldehyde is involved in the synthesis of novel pyrazole- and pyrimidine-based dihydropyrimidine-2(1H)-thione derivatives. These derivatives have shown potential for applications in AIDS chemotherapy and drug designs due to their pharmacological therapeutic potentials. The synthesis process involves multicomponent reactions, Claisen-Schmidt condensation, and thermal annellation, highlighting the compound's role in creating structures with potential biological activities and pharmacological potential for new drug discovery (Ajani et al., 2019).
Antiparasitic Activity :The compound has been utilized in the synthesis of derivatives that exhibit significant antiparasitic activities. Specifically, derivatives synthesized from this compound have been tested against parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. These studies demonstrate the compound's relevance in the field of parasitology and potential contributions to treating parasitic infections (Azas et al., 2003).
Intermediate for Anticancer Drugs :this compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. The synthesis of such intermediates is crucial for the development of new anticancer drugs aimed at improving selectivity, efficiency, and safety. The compound's role in forming derivatives used in the study of anticancer drugs underlines its significance in medicinal chemistry and cancer research (Zhang et al., 2018).
Antimicrobial and Antifungal Applications :Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds showed promising results against various bacterial and fungal strains, indicating the compound's potential in developing new antimicrobial agents. Such applications are vital in addressing the growing concern of antimicrobial resistance and the need for novel therapeutic agents (Chundawat et al., 2014).
Propiedades
IUPAC Name |
4-(2-pyrimidin-5-ylethynyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-9-12-4-1-11(2-5-12)3-6-13-7-14-10-15-8-13/h1-2,4-5,7-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJWJEBGNGSAHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275061 |
Source


|
| Record name | 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-81-7 |
Source


|
| Record name | 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

